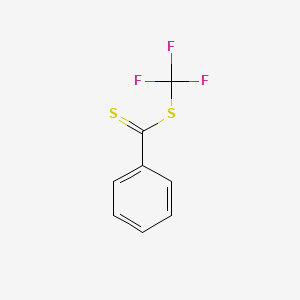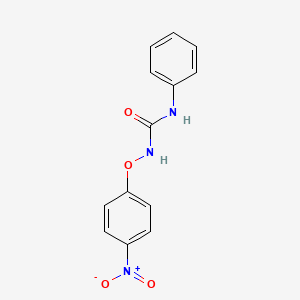
N-(4-Nitrophenoxy)-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Nitrophenoxy)-N’-phenylurea is an organic compound that features a nitrophenoxy group and a phenylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenoxy)-N’-phenylurea typically involves the reaction of 4-nitrophenol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-nitrophenol is reacted with phenyl isocyanate in the presence of a suitable solvent such as dichloromethane or toluene.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Step 3: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure N-(4-Nitrophenoxy)-N’-phenylurea.
Industrial Production Methods
In an industrial setting, the production of N-(4-Nitrophenoxy)-N’-phenylurea may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(4-Nitrophenoxy)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of N-(4-aminophenoxy)-N’-phenylurea.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
N-(4-Nitrophenoxy)-N’-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-Nitrophenoxy)-N’-phenylurea involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the phenylurea moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(4-Nitrophenoxy)-N’-phenylthiourea: Similar structure but contains a thiourea group instead of a urea group.
N-(4-Nitrophenoxy)-N’-phenylacetamide: Contains an acetamide group instead of a urea group.
Uniqueness
N-(4-Nitrophenoxy)-N’-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
属性
CAS 编号 |
95760-84-2 |
|---|---|
分子式 |
C13H11N3O4 |
分子量 |
273.24 g/mol |
IUPAC 名称 |
1-(4-nitrophenoxy)-3-phenylurea |
InChI |
InChI=1S/C13H11N3O4/c17-13(14-10-4-2-1-3-5-10)15-20-12-8-6-11(7-9-12)16(18)19/h1-9H,(H2,14,15,17) |
InChI 键 |
PYLPQHJVAAESRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NOC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


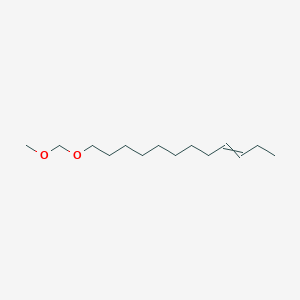

![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)
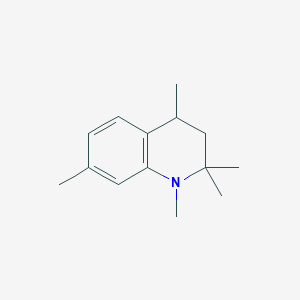
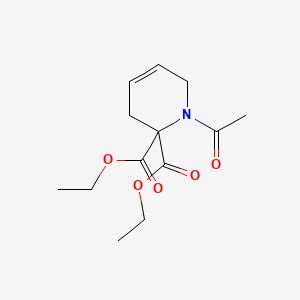
![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)
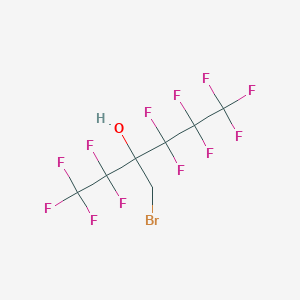
![N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide](/img/structure/B14344648.png)
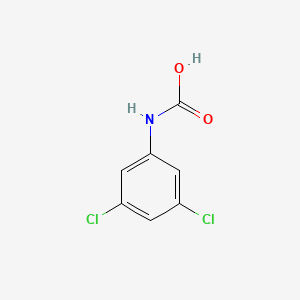
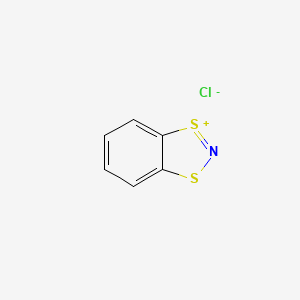

![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
